N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine

Medicinal chemistry Synthetic intermediate H-bond donor

Fragment-based drug discovery demands diverse amine building blocks with defined substitution. This compound provides a secondary N-methylamine at the imidazole 4-position, enabling rapid parallel derivatization via amide coupling, sulfonamide, or reductive amination. Key advantages: • Cationic aminomethyl at physiological pH for ionic/H-bond interactions with anionic enzyme pockets • Single-step biotin/fluorophore conjugation without protecting groups • Chlorine isotopic signature (³⁵Cl/³⁷Cl) aids MS detection of probe-target adducts • ≥95% purity, available at BenchChem.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 1287218-53-4
Cat. No. B1394031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine
CAS1287218-53-4
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCNCC1=C(N=C(N1)C2=CC=CC=C2)Cl
InChIInChI=1S/C11H12ClN3/c1-13-7-9-10(12)15-11(14-9)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,14,15)
InChIKeyVOQBSRVHOAFRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine: Chemical Identity and Differentiation


N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine (CAS 1287218-53-4) is a substituted imidazole with molecular formula C11H12ClN3 and molecular weight 221.68 g/mol, commercially available at ≥95% purity from multiple suppliers . The compound features a 5-chloro-2-phenyl-1H-imidazole core with an N-methylaminomethyl substituent at the 4-position, distinguishing it from simpler phenylimidazoles and aldehyde congeners . While imidazole derivatives are broadly recognized for diverse biological activities including enzyme inhibition, antimicrobial effects, and receptor modulation, the specific pharmacological profile of this compound remains sparsely characterized in peer-reviewed literature, placing the burden of differentiation on its distinct substitution pattern, physicochemical properties, and utility as a synthetic intermediate rather than on validated target-specific potency .

Nucleophilic N-methylaminomethyl synthetic handle
Building block for fragment-based library derivatization
Two H-bond donors distinct from aldehyde analogs

Why In-Class Imidazole Analogs Cannot Substitute for 1287218-53-4


Substituted imidazoles exhibit profound structure-dependent variations in target engagement, pharmacokinetic behavior, and chemical reactivity that preclude generic interchangeability within the class. The N-methylaminomethyl side chain at the 4-position of 1287218-53-4 confers distinct hydrogen-bond donor/acceptor capacity (2 H-bond donors, 2 H-bond acceptors), basicity, and steric profile compared to analogs bearing aldehyde, benzyl, or unsubstituted groups at the corresponding position . In phenylimidazole-based FabK inhibitors, even minor substituent alterations at the imidazole ring produce IC50 shifts exceeding three orders of magnitude (from 0.0024 μM to >32 μM), demonstrating that core scaffold similarity does not predict functional equivalence [1]. Furthermore, the chloro substituent at the 5-position modulates both electronic properties and metabolic stability relative to des-chloro or fluoro analogs, while the secondary N-methylamine motif enables derivatization pathways (reductive amination, amide coupling, urea formation) inaccessible to primary amine or aldehyde congeners [2]. These structural differentiators establish that 1287218-53-4 occupies a distinct chemical space within the substituted imidazole landscape, and its substitution by any close analog would alter key molecular recognition features, synthetic handle availability, and physicochemical property profiles in applications where these parameters are critical design variables.

Aldehyde analog (60367-52-4)

Lacks nucleophilic amine; may limit access to amide/urea derivatization pathways and alter H-bond donor pharmacophore.

Primary amine congener

May shift basicity (lower pKa) and salt formation profiles, affecting solubility, purification, and membrane permeability context.

Fused-ring imidazoles (e.g., Climazolam)

Higher MW (>340) and lipophilicity may alter pharmacokinetic interpretation and limit atom economy in synthetic sequences.

Comparative Evidence for 1287218-53-4 Versus Closest Analogs


N-Methylaminomethyl vs. Aldehyde: Hydrogen Bonding and Synthetic Versatility

1287218-53-4 possesses a secondary N-methylamine side chain (CNCC1=C(N=C(N1)C2=CC=CC=C2)Cl) providing two hydrogen-bond donor atoms and a nucleophilic amine handle for further derivatization. In direct structural comparison, 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) bears an aldehyde group at the corresponding position, offering zero H-bond donors and an electrophilic rather than nucleophilic reactive center [1]. This fundamental difference in both intermolecular interaction capacity and synthetic utility means the two compounds are non-interchangeable in any application requiring amine nucleophilicity (e.g., amide bond formation, reductive amination, or sulfonamide synthesis) or H-bond donor pharmacophore features. The N-methyl group further distinguishes 1287218-53-4 from primary amine analogs by reducing polarity and modulating basicity (predicted pKa of conjugate acid approximately 9.5–10.0 for the secondary amine vs. ~9.0 for a primary amine analog), which influences both membrane permeability and salt formation behavior .

H-Bond Donor & Reactivity
Head-to-head
2 H-bond donors (secondary amine) vs. 0 (aldehyde); nucleophilic vs. electrophilic center
Enables amide coupling and urea formation unavailable to aldehyde
Structural comparison; pKa estimated by analogy
Medicinal chemistry Synthetic intermediate H-bond donor

Molecular Weight and Lipophilicity vs. Fused-Ring Imidazole Derivatives

At 221.68 g/mol, 1287218-53-4 is substantially lighter than fused-ring imidazole derivatives that share the 5-chloro-2-phenyl substitution motif. The imidazobenzodiazepine Climazolam (CAS 59467-77-5; C18H13Cl2N3, MW 342.22) is 54% heavier and contains a second chlorine atom, while 1-benzyl-5-chloro-2-phenyl-1H-imidazole (CAS 92873-36-4; C16H13ClN2, MW 268.74) is 21% heavier with a benzyl rather than methylaminomethyl N-substituent [1]. The lower molecular weight of 1287218-53-4, combined with its moderate lipophilicity (estimated LogP ~2.5–3.0 based on fragment-based calculation for the neutral form), places it within favorable drug-like chemical space (MW < 300, LogP < 3.5) for lead optimization campaigns, whereas Climazolam exceeds typical oral drug-likeness cutoffs [2]. This molecular weight advantage translates to greater atom economy in synthetic sequences where the compound serves as an intermediate, and potentially superior permeability characteristics in cellular assays where molecular size limits passive diffusion.

MW & Lipophilicity
Head-to-head
MW 221.68 g/mol (54% lighter than Climazolam); est. LogP ~2.5–3.0 vs. ~4.0–4.5
Favorable drug-like space for lead optimization; greater atom economy
LogP estimated by fragment-based calculation
Physicochemical profiling Drug-likeness CNS permeability

Secondary Amine vs. Primary Amine Basicity and Salt Formation

The N-methyl substitution on the aminomethyl side chain of 1287218-53-4 produces a secondary amine with distinct basicity and salt formation properties compared to a hypothetical primary amine analog (e.g., 1-(5-chloro-2-phenyl-1H-imidazol-4-yl)methanamine, which would have pKa of conjugate acid ~9.0). The electron-donating methyl group increases the pKa of the conjugate acid by approximately 0.5–1.0 log units (estimated pKa ~9.5–10.0), enhancing protonation at physiological pH and altering the pH-dependent solubility and partition coefficient profiles [1]. This difference is experimentally consequential: at pH 7.4, the secondary amine of 1287218-53-4 is >90% protonated versus ~85% for the primary amine analog, directly affecting aqueous solubility enhancement upon salt formation. In preparative chromatography, the altered basicity shifts retention times under reverse-phase ion-pairing conditions, providing a different purification trajectory than primary amine congeners. Commercially, 1287218-53-4 is supplied as the free base (purity 95–98%), requiring different handling and storage considerations than hydrochloride salts of related amines .

Amine Basicity & Salt Formation
Class-level
Secondary N-methylamine: est. pKa ~9.5–10.0 vs. primary amine ~9.0; >90% protonated at pH 7.4
Protonation state alters solubility and purification trajectories
pKa estimated by structural analogy to benzylamines
Salt selection Purification Formulation development

4-Aminomethyl vs. 4-Carbaldehyde in Structure-Activity Relationships

Within the phenylimidazole chemotype, the nature of the 4-position substituent is a critical determinant of biological target engagement. SAR studies on phenylimidazole-based FabK inhibitors demonstrate that variations in the substituent at the imidazole 4-position can shift inhibitory potency by >10,000-fold (IC50 range from 0.0024 μM to >32 μM across a congeneric series) [1]. While 1287218-53-4 itself has not been directly assayed in published FabK inhibition studies, its 4-aminomethyl substituent places it in a distinct structural subclass from the aldehyde and carboxamide analogs that have been characterized in this system. The protonated aminomethyl group at physiological pH introduces a cationic center that is absent in neutral 4-carbaldehyde analogs, enabling potential ionic interactions with aspartate or glutamate residues in enzyme active sites that are inaccessible to aldehyde-bearing compounds [2]. This class-level SAR knowledge establishes a structural rationale for why substitution of the 4-position functional group is among the most consequential single-point modifications in phenylimidazole medicinal chemistry.

4-Position SAR Sensitivity
Class-level
FabK IC50 range: 0.0024 μM to >32 μM across phenylimidazole series (published data)
4-Substituent identity critical for target engagement; analogs non-equivalent
No direct FabK data for this compound
Structure-activity relationship FabK inhibition Antibacterial

5-Chloro Electronic Effects vs. Des-Chloro and Fluoro Analogs

The chlorine atom at the 5-position of the imidazole ring in 1287218-53-4 exerts distinct electronic and steric effects that differentiate it from des-chloro, fluoro, and other halogen congeners. Chlorine's electron-withdrawing inductive effect (−I) reduces the electron density of the imidazole ring, lowering the pKa of the imidazole NH (estimated pKa ~12–13 for the neutral imidazole vs. ~14–15 for unsubstituted 2-phenylimidazole), which alters hydrogen-bond donor strength and tautomeric equilibrium [1]. The chlorine atom also provides a larger van der Waals radius (1.75 Å) and polarizable surface compared to fluorine (1.47 Å), enabling potential halogen-bonding interactions with protein backbone carbonyls that are geometrically and energetically distinct from fluorine-mediated interactions. In corrosion inhibition studies on related phenylimidazoles, chloro substitution increases the dipole moment relative to methoxy substitution, directly affecting molecular orientation at metal surfaces and inhibitor film stability . Additionally, aryl chlorines generally confer greater metabolic stability toward oxidative metabolism compared to unsubstituted phenyl rings, while avoiding the potential for defluorination-related toxicity that can accompany fluoroaromatic compounds [2].

5-Chloro Electronic Effects
Class-level
Lower imidazole NH pKa (~12–13 vs. ~14–15 des-chloro); enhanced dipole moment; halogen-bond potential
Chlorine identity alters molecular recognition and metabolic context
pKa estimates based on imidazole analogs
Electronic effects Metabolic stability Halogen bonding

Supplier Purity Grades and Commercial Availability Comparison

1287218-53-4 is commercially available at two distinct purity grades from non-excluded suppliers: ≥95% (multiple vendors including VWR catalog number 102836-142) and 98% (Leyan product number 1624603) . This purity tiering provides procurement flexibility: the 95% grade is suitable for intermediate-scale synthesis and preliminary screening, while the 98% grade meets requirements for assays sensitive to impurity interference. In contrast, the closest aldehyde analog 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) is typically supplied at unspecified purity or ≥95%, and 1-benzyl-5-chloro-2-phenyl-1H-imidazole (CAS 92873-36-4) has more limited commercial availability [1]. The presence of the N-methylaminomethyl side chain in 1287218-53-4 introduces a UV chromophore distinct from the aldehyde analog, enabling HPLC purity verification at 254 nm with different retention characteristics that can simplify quality control in multi-component synthetic workflows.

Supplier Purity & Availability
Head-to-head
Purity: ≥95% and 98% grades; ≥3 suppliers vs. ≤2 for aldehyde comparator
Reduces single-supplier risk; minimizes repurification needs
Supplier catalogs accessed May 2026
Chemical procurement Purity specification Supply chain

Validated Application Scenarios for 1287218-53-4


Fragment-Based Library Synthesis via Nucleophilic Aminomethyl Handle

In fragment-based drug discovery programs targeting enzymes with anionic active-site residues (e.g., aspartyl proteases, kinases with acidic substrate pockets, or FabK-family enoyl-ACP reductases), 1287218-53-4 provides a cationic aminomethyl moiety at physiological pH that can engage in ionic and hydrogen-bond interactions absent from aldehyde or unsubstituted phenylimidazole fragments [1]. The secondary N-methylamine enables rapid parallel derivatization via amide coupling, sulfonamide formation, or reductive amination to generate focused compound libraries while preserving the 5-chloro-2-phenylimidazole core's electronic properties. The compound's molecular weight (221.68 g/mol) and estimated LogP (~2.5–3.0) position it favorably for fragment growth strategies where maintaining ligand efficiency during optimization is critical [2].

Bifunctional Chemical Probe Construction via Orthogonal Amine Derivatization

The secondary amine of 1287218-53-4 serves as a single-point attachment for biotin, fluorophores (e.g., BODIPY, fluorescein isothiocyanate), or photoaffinity labels (diazirine, benzophenone) without requiring protecting group manipulation, unlike aldehyde or carboxylic acid congeners that demand reductive amination or activation steps [1]. This streamlines the construction of chemical biology probes for target identification (pull-down/MS), cellular imaging (confocal microscopy), or photoaffinity labeling experiments. The chlorine atom provides a convenient mass spectrometry signature (characteristic 35Cl/37Cl isotopic pattern at M and M+2 with ~3:1 ratio) that aids in detecting probe-target adducts and metabolites in complex biological matrices.

API Impurity Reference Standards and HPLC System Suitability

As a well-defined imidazole derivative with a CAS-registered identity and commercial availability at 98% purity, 1287218-53-4 is suitable for qualification as a reference standard or process impurity marker in pharmaceutical development programs involving imidazole-containing active pharmaceutical ingredients (APIs). The compound's distinct UV absorbance profile and chromatographic retention (differentiated from structurally related process intermediates by its secondary amine functionality) support its use as a system suitability standard in HPLC method validation [1]. The free base form avoids the hygroscopicity and counterion variability complications that can affect hydrochloride salts during long-term storage and weighing.

Corrosion Inhibitor Formulation Leveraging 5-Chloro Electronic Effects

Chloro-substituted phenylimidazoles have demonstrated enhanced corrosion inhibition on brass and steel surfaces compared to methoxy or unsubstituted analogs, attributed to increased dipole moment and stronger chemisorption at metal-oxide interfaces [1]. The N-methylaminomethyl side chain of 1287218-53-4 introduces additional nitrogen lone-pair electron density available for coordinate bonding to metal surface atoms, potentially enhancing inhibitor film stability relative to aldehyde analogs that lack this secondary coordination site. The compound's moderate water solubility (enhanced by amine protonation at formulation-relevant acidic pH) supports its incorporation into aqueous inhibitor formulations without requiring organic co-solvents.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Nucleophilic N-methylamine handle enabling parallel derivatization
Ionic/H-bond interactions with acidic target residues (assay context)
Bifunctional chemical probe construction
Single-point amine attachment for biotin/fluorophore conjugation
MS isotopic signature (Cl pattern) for target-adduct detection
API impurity reference standard qualification
Defined CAS identity and 98% purity grade
HPLC system suitability and UV absorbance profiling
Corrosion inhibitor formulation
5-Chloro substituent enhances dipole moment and chemisorption
Amine coordination and inhibitor film stability (material context)
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